molecular formula C9H17BF3- B13120879 Trifluoro(2-isopropylcyclohexyl)borate

Trifluoro(2-isopropylcyclohexyl)borate

Cat. No.: B13120879
M. Wt: 193.04 g/mol
InChI Key: YNNWVNWLIOEZAJ-UHFFFAOYSA-N
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Description

Trifluoro(2-isopropylcyclohexyl)borate is a potassium salt of a fluorinated organoborate, characterized by a 2-isopropylcyclohexyl substituent attached to a trifluoroborate anion. Its molecular formula is C₉H₁₆BF₃K, with the isopropylcyclohexyl group imparting significant steric bulk and lipophilicity. This compound is part of a broader class of trifluoroborate salts used in organic synthesis, catalysis, and materials science due to their stability and tunable reactivity .

Properties

Molecular Formula

C9H17BF3-

Molecular Weight

193.04 g/mol

IUPAC Name

trifluoro-(2-propan-2-ylcyclohexyl)boranuide

InChI

InChI=1S/C9H17BF3/c1-7(2)8-5-3-4-6-9(8)10(11,12)13/h7-9H,3-6H2,1-2H3/q-1

InChI Key

YNNWVNWLIOEZAJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCCC1C(C)C)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Trifluoro(2-isopropylcyclohexyl)borate typically involves the reaction of an organoborane with potassium hydrogen fluoride (KHF2). The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(2-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Trifluoro(2-isopropylcyclohexyl)borate exerts its effects is primarily through its role as a coupling partner in Suzuki–Miyaura reactions. The process involves:

Comparison with Similar Compounds

Substituent Effects on Properties

The steric and electronic properties of trifluoroborates are heavily influenced by their substituents. Key comparisons include:

Compound Name Substituent Similarity Score Molecular Formula Key Properties
Potassium trifluoro(trans-2-methylcyclohexyl)borate trans-2-methylcyclohexyl 0.89 C₇H₁₁BF₃K Reduced steric bulk compared to isopropylcyclohexyl; higher solubility
Potassium trifluoro(3-hydroxyphenyl)borate 3-hydroxyphenyl 0.91 C₆H₄BF₃KO Electron-withdrawing hydroxyl group enhances polarity; lower thermal stability
Potassium trifluoro(4-fluorophenyl)borate 4-fluorophenyl 0.60 C₆H₃FBF₃K Aromatic substituent increases conjugation; distinct ¹⁹F NMR shifts

Key Findings :

  • Electronic Effects : Aryl-substituted analogs (e.g., 4-fluorophenyl) exhibit stronger electron-withdrawing effects, altering their Lewis acidity compared to cyclohexyl derivatives .

Counterion and Solvent Interactions

The counterion and solvent environment significantly influence trifluoroborate behavior:

  • Counterion Effects : Replacing K⁺ with Na⁺ in trifluoro(4-fluorophenyl)borate complexes shifts ¹⁹F NMR signals by up to 11.4 ppm due to cation-anion interactions .
  • Solvent Coordination : In dimethyl sulfoxide (DMSO), Na⁺ forms complexes with solvent molecules, further modulating NMR chemical shifts (e.g., δ = -131.0 ppm for potassium trifluoro(oct-1-yn-1-yl)borate in DMSO-d₆) .

Thermal and Spectroscopic Properties

  • Thermal Stability : Cyclopropyldiphenylsulfonium tetrafluoroborate (melting point: 136–138°C) suggests that cycloalkyl substituents enhance thermal stability compared to aryl analogs .
  • ¹⁹F NMR Shifts : Computational models predict shifts for trifluoro(4-fluorophenyl)borate within 1.5 ppm error margins, highlighting the reliability of theoretical tools for designing analogs .

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